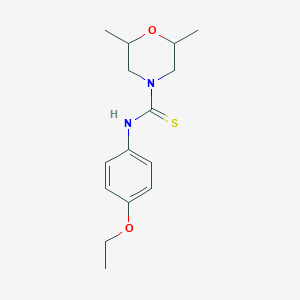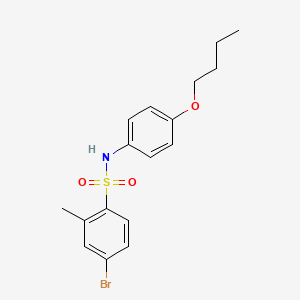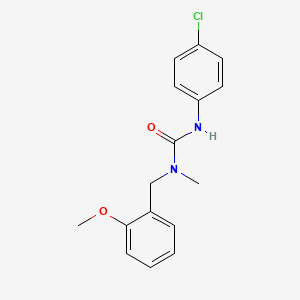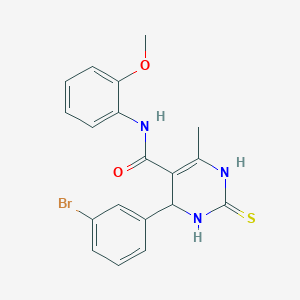![molecular formula C16H16ClNOS B5181808 2-[(4-chlorophenyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5181808.png)
2-[(4-chlorophenyl)thio]-N-(1-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-chlorophenyl)thio]-N-(1-phenylethyl)acetamide is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. This compound is commonly referred to as CPTA and is known for its unique properties that make it an ideal candidate for many laboratory experiments. In
Applications De Recherche Scientifique
CPTA has been studied extensively for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer treatment. CPTA has been shown to inhibit the growth and proliferation of cancer cells in vitro, making it a potential candidate for the development of new cancer therapies. Additionally, CPTA has been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of CPTA is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. Additionally, CPTA has been shown to modulate the activity of certain neurotransmitters in the brain, which may be responsible for its potential applications in the treatment of neurological disorders.
Biochemical and Physiological Effects:
CPTA has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, modulation of neurotransmitter activity in the brain, and the potential to induce apoptosis in cancer cells. Additionally, CPTA has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CPTA in laboratory experiments is its high purity and cost-effectiveness. Additionally, the synthesis method for CPTA has been optimized to produce high yields, making it an ideal candidate for large-scale experiments. However, one limitation of using CPTA in laboratory experiments is its potential toxicity, which must be carefully monitored and controlled.
Orientations Futures
There are many potential future directions for research related to CPTA. One promising area of research is the development of new cancer therapies based on the inhibition of specific enzymes and signaling pathways. Additionally, further research is needed to fully understand the mechanism of action of CPTA and its potential applications in the treatment of neurological disorders. Further studies are also needed to explore the potential toxicity of CPTA and its safety profile in humans.
Conclusion:
In conclusion, 2-[(4-chlorophenyl)thio]-N-(1-phenylethyl)acetamide is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation and the modulation of neurotransmitter activity in the brain. While there are limitations to using CPTA in laboratory experiments, the potential benefits of this compound make it an ideal candidate for further research and development.
Méthodes De Synthèse
The synthesis of CPTA involves the reaction of 4-chlorobenzenethiol with N-(1-phenylethyl)acetamide in the presence of a catalyst. The resulting compound is then purified using various methods, including column chromatography and recrystallization. This synthesis method has been optimized to produce high yields of pure CPTA, making it a cost-effective and efficient process.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-12(13-5-3-2-4-6-13)18-16(19)11-20-15-9-7-14(17)8-10-15/h2-10,12H,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBNXSVTSGOESM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)sulfanyl-N-(1-phenylethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5181750.png)

![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5181761.png)
![ethyl (2-{[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5181764.png)

![5-(1-pyrrolidinylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B5181777.png)
![(2-{[1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5181785.png)

![6-(4-isopropylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5181803.png)
![ethyl ({[(4-methoxybenzoyl)amino]carbonothioyl}thio)acetate](/img/structure/B5181819.png)

![ethyl 5-[5-(3,4-dichlorophenyl)-2-furyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5181833.png)
![5-{2-[(1-adamantylcarbonyl)oxy]ethyl}-3-benzyl-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B5181843.png)